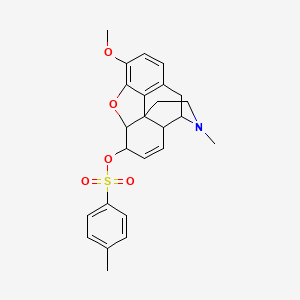

Codeine p-toluenesulfonate ester

Description

Structure

3D Structure

Properties

CAS No. |

22952-79-0 |

|---|---|

Molecular Formula |

C25H27NO5S |

Molecular Weight |

453.6 g/mol |

IUPAC Name |

(9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl) 4-methylbenzenesulfonate |

InChI |

InChI=1S/C25H27NO5S/c1-15-4-7-17(8-5-15)32(27,28)31-21-11-9-18-19-14-16-6-10-20(29-3)23-22(16)25(18,24(21)30-23)12-13-26(19)2/h4-11,18-19,21,24H,12-14H2,1-3H3 |

InChI Key |

XIZHBEXHAHWBOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C=CC3C4CC5=C6C3(C2OC6=C(C=C5)OC)CCN4C |

Origin of Product |

United States |

Synthetic Methodologies for Codeine P Toluenesulfonate Ester

Direct Esterification Approaches

The most straightforward method for synthesizing codeine p-toluenesulfonate ester involves the direct reaction of codeine's secondary alcohol group with a tosylating agent.

The synthesis of codeine tosylate is typically achieved through the reaction of codeine with p-toluenesulfonyl chloride (TsCl). In this reaction, the hydroxyl group at the C-6 position of the codeine molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process results in the formation of the p-toluenesulfonate ester and hydrochloric acid (HCl) as a byproduct.

To drive the reaction to completion and neutralize the acidic byproduct, a base is required. Pyridine (B92270) is commonly used as it serves as both a solvent and an acid scavenger. orgsyn.orgchemicalbook.com The general method involves dissolving codeine and p-toluenesulfonyl chloride in pyridine and allowing the reaction to proceed, often with cooling, to control its exothermic nature. chemicalbook.com

Optimizing the reaction conditions is critical for maximizing the yield of codeine tosylate and minimizing the formation of unwanted side products. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. While the use of pyridine is a well-established method, alternative conditions have been explored to improve efficiency and simplify the procedure. orgsyn.orgchemicalbook.com

One improved method involves the tosylation of alcohols under solid-state conditions using potassium carbonate as the base. researchgate.net This solvent-free or grinding method can lead to faster reaction times and a more straightforward work-up. The table below compares conventional and alternative tosylation approaches.

Table 1: Comparison of Tosylation Methods for Alcohols

| Feature | Conventional Method (in Pyridine) | Solid-State Grinding Method |

|---|---|---|

| Reagents | Alcohol, p-Toluenesulfonyl Chloride | Alcohol, p-Toluenesulfonyl Chloride |

| Base | Pyridine (acts as solvent and base) | Potassium Carbonate |

| Conditions | Solution-based, often requires cooling then heating | Solid-state, grinding at room temperature |

| Reaction Time | Several hours to overnight chemicalbook.com | Can be significantly faster researchgate.net |

| Work-up | Typically involves aqueous extraction to remove pyridine and its salts | Simpler filtration and removal of solvent if used for extraction |

| Reference | chemicalbook.com | researchgate.net |

Indirect Synthetic Routes and Precursors

While direct esterification is common, the tosylate moiety can also be incorporated through multi-step sequences or onto modified codeine scaffolds.

The stereochemistry of the hydroxyl group on the C-ring of codeine can influence reactivity. While codeine has a 6α-hydroxyl group, its isomer, pseudocodeine, possesses a 6β-hydroxyl group. Both isomers can be tosylated to form the corresponding tosylates. The resulting codeine tosylate or pseudocodeine tosylate can then be used as precursors for further transformations. The tosylate group is such an effective leaving group that it is fundamental for the exchange of hydroxyl groups for other substituents via nucleophilic substitution. mdpi.compreprints.org For instance, sulfonyl esters of codeine, such as codeine mesylate (another sulfonate ester), can be treated with reagents like lithium aluminum hydride to yield desoxycodeine-E, demonstrating the utility of these intermediates in accessing deoxy derivatives. preprints.org

The introduction of a tosylate group is a general and powerful strategy in organic chemistry, particularly for complex natural products like alkaloids. mdpi.compreprints.org This functionalization converts a chemically inert alcohol into a reactive site suitable for nucleophilic attack.

In a key study, codeine tosylate was shown to react with a variety of nucleophiles. mdpi.compreprints.org For example, treatment with lithium chloride in acetone (B3395972) quantitatively produced α-chlorocodide, where the tosylate is replaced by a chlorine atom with inversion of stereochemistry. preprints.org Similarly, reacting codeine tosylate with piperidine (B6355638) resulted in the formation of a C-6 substituted amino-derivative. preprints.org This highlights the role of codeine tosylate as a versatile precursor for generating a library of novel semi-synthetic opioids.

Table 2: Nucleophilic Substitution Reactions of Codeine Tosylate

| Nucleophile | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| Chloride | LiCl, acetone | α-chlorocodide | Quantitative | preprints.org |

| Fluoride | Bu₄NF, acetonitrile | - | 48% | preprints.org |

Catalytic Applications of p-Toluenesulfonic Acid in Codeine-Related Synthesis

It is important to distinguish between p-toluenesulfonyl chloride, the reagent used to form the ester, and p-toluenesulfonic acid (PTSA), which is a strong organic acid used as a catalyst. preprints.org PTSA is valued in organic synthesis for being a non-toxic, inexpensive, and easy-to-handle solid acid. preprints.org Its applications are widespread, including promoting reactions such as esterifications, cyclizations, and the formation of acetals. preprints.orgrsc.org

In the context of codeine-related chemistry, PTSA has been employed as a catalyst. For example, in the synthesis of certain codeine derivatives, p-toluenesulfonic acid was added to a solution in anhydrous methanol, which was then heated to reflux to drive the transformation of an intermediate. google.com This demonstrates its utility in facilitating reactions within the complex morphinan (B1239233) scaffold under relatively mild conditions.

Table 3: Compound Names

| Compound Name | Systematic or Alternative Name(s) |

|---|---|

| Codeine | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol |

| Codeine p-toluenesulfonate | Codeine tosylate; (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-yl 4-methylbenzenesulfonate |

| p-Toluenesulfonyl Chloride | Tosyl chloride; TsCl |

| p-Toluenesulfonic Acid | PTSA; Tosic acid |

| Pyridine | - |

| Potassium Carbonate | - |

| Pseudocodeine | (5α,6β)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol |

| Codeine mesylate | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-yl methanesulfonate |

| Desoxycodeine-E | - |

| α-chlorocodide | (5α,6β)-6-Chloro-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan |

| Lithium Chloride | LiCl |

| Tetrabutylammonium fluoride | Bu₄NF |

| Piperidine | - |

| Hydrochloric Acid | HCl |

| Lithium Aluminum Hydride | LAH; LiAlH₄ |

Role of Pyridinium p-Toluenesulfonate in Protecting Group Strategies

Pyridinium p-toluenesulfonate (PPTS) is a mildly acidic salt widely employed as a catalyst in organic synthesis, particularly when substrates are sensitive to stronger acids. chemicalbook.comnih.gov It is formed from the simple acid-base reaction of pyridine and p-toluenesulfonic acid. prepchem.com Its solubility in common organic solvents like dichloromethane (B109758) and chloroform (B151607) makes it a versatile reagent. chemicalbook.com

In the context of complex natural product synthesis, such as that of morphinans, protecting groups are essential to mask reactive functional groups while other parts of the molecule are being modified. PPTS is a favored catalyst for the introduction and cleavage of acid-labile protecting groups. nih.gov It is particularly effective for the formation of tetrahydropyranyl (THP) ethers from alcohols and for the cleavage of silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group. chemicalbook.com The mild nature of PPTS allows for selective deprotection; for example, it can cleave a TBDMS ether without affecting a more robust tert-butyldiphenlysilyl (TBDPS) ether. chemicalbook.com This catalytic role is vital in multi-step syntheses requiring precise control over reactivity.

Table 1: Properties and Applications of Pyridinium p-Toluenesulfonate (PPTS)

| Property | Description | Source(s) |

|---|---|---|

| Chemical Formula | C₁₂H₁₃NO₃S | sigmaaldrich.com |

| Molecular Weight | 251.30 g/mol | sigmaaldrich.com |

| Appearance | White solid | chemicalbook.com |

| Catalytic Nature | Mildly acidic catalyst | chemicalbook.comnih.gov |

| Key Applications | - Formation and cleavage of acetals/ketals

Acid-Catalyzed Reactions in Morphinan Synthesis

Acid catalysis is a cornerstone of many synthetic routes toward the morphinan skeleton. The complex, polycyclic structure of these alkaloids often requires carefully controlled cyclization and rearrangement reactions, many of which are promoted by acid. For example, the Grewe cyclization, a key biomimetic step used in the efficient synthesis of morphinans developed by Kenner C. Rice, is an acid-catalyzed reaction that forms the core structure. wikipedia.org

In various total synthesis approaches, acids are used for specific transformations. In a synthesis of opium alkaloids by Overman, catalytic p-toluenesulfonic acid was used to cleave an acetonide protecting group. udel.edu Furthermore, the biosynthesis of morphinan alkaloids, which has been reconstituted in yeast (Saccharomyces cerevisiae), is highly dependent on pH, with specific enzymes functioning optimally under acidic or basic conditions to catalyze the intricate series of reactions from (R)-reticuline to thebaine, codeine, and morphine. plos.orgnih.gov This highlights the fundamental role of proton catalysis in both chemical and biological syntheses of morphinans.

Table 2: Examples of Acid-Catalyzed Reactions in Morphinan Synthesis

| Reaction Type | Acid/Catalyst | Purpose | Source(s) |

|---|---|---|---|

| Grewe Cyclization | Strong Acid | Forms the tetracyclic morphinan core | wikipedia.org |

| Acetonide Cleavage | p-Toluenesulfonic acid | Deprotection of a diol | udel.edu |

| Enzymatic Conversion | pH control (acidic) | Optimal function of enzymes like salutaridine (B1681412) reductase | plos.orgnih.gov |

| Esterification | p-Toluenesulfonic acid | Synthesis of polyol esters (general application) | ajgreenchem.comresearchgate.net |

Stereochemical Considerations in Synthesis

The stereochemistry of morphinan alkaloids is complex, with codeine possessing five chiral centers, resulting in a rigid, three-dimensional structure. mdpi.com Maintaining stereochemical integrity during synthesis is therefore of paramount importance.

A critical consideration is the stereochemical outcome of the conversion of the C6-hydroxyl group of codeine into a tosylate. The reaction of an alcohol with tosyl chloride to form a tosylate does not affect the configuration of the chiral center to which the hydroxyl group is attached. masterorganicchemistry.com The reaction occurs at the oxygen atom, and the carbon-oxygen bond remains intact throughout the process. Therefore, the synthesis of this compound from codeine proceeds with retention of stereochemistry at the C6 position.

Broader synthetic strategies for morphinans place a heavy emphasis on controlling stereochemistry from the outset. nih.govacs.org Modern asymmetric synthesis approaches employ methods like palladium-catalyzed asymmetric allylic alkylation to establish the correct stereochemistry early in the synthetic sequence, which is then carried through subsequent steps to yield the correct enantiomer of the final alkaloid, such as (-)-codeine or (-)-morphine. nih.gov The orchestration of stereochemical induction is a fundamental principle in the successful total synthesis of these pharmacologically important molecules. nih.gov

Chemical Reactivity and Transformations of Codeine P Toluenesulfonate Ester

Nucleophilic Substitution Reactions

The presence of the tosylate group at the C6 position of the codeine molecule renders this position highly susceptible to attack by nucleophiles. The p-toluenesulfonate group is a superior leaving group compared to the hydroxyl group due to the resonance stabilization of the resulting tosylate anion. This enhanced leaving group ability is the cornerstone of the synthetic utility of codeine p-toluenesulfonate.

The C6-tosyloxy group can be readily displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds. These reactions are typically performed under conditions that favor nucleophilic substitution.

The substitution of the tosylate group with halides is a common transformation. Reactions with alkali metal halides, such as lithium chloride, lithium bromide, and sodium iodide, in solvents like acetone (B3395972) or dimethylformamide (DMF), yield the corresponding 6-halocodides. researchgate.net For example, the reaction of codeine tosylate with lithium chloride in acetone proceeds in quantitative yield. researchgate.net Similarly, using lithium bromide in refluxing acetone results in a 98% yield of the corresponding bromide derivative. researchgate.net The choice of solvent and temperature can influence the reaction outcome and yield. researchgate.net

| Nucleophile (Reagent) | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Chloride (LiCl) | Acetone | Reflux, 4 h | α-Chlorocodide | Quantitative |

| Chloride (LiCl) | DMF | 40 °C, 5 h | α-Chlorocodide | 76 |

| Chloride (LiCl) | DMF | 120 °C, 5 h | α-Chlorocodide | 33 |

| Bromide (LiBr) | Acetone | Reflux, 2.5 h | 6-Bromocodide | 98 |

| Iodide (NaI) | Acetone | Reflux, 2.5 h | 6-Iodocodeine | 43 |

Nitrogen nucleophiles, such as secondary amines, can also displace the tosylate group. The reaction of codeine tosylate with piperidine (B6355638) in refluxing benzene (B151609), for instance, yields the corresponding 6-piperidinyl derivative in high yield. researchgate.net This demonstrates the utility of this reaction for creating C-N bonds at the C6 position.

| Nucleophile | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Piperidine | Benzene | Reflux, 36 h | 6-Piperidinylcodeine | 87 |

Beyond halogens and nitrogen, other heteroatom nucleophiles can be employed to create a diverse range of codeine analogs. For instance, in the related pseudocodeine tosylate system, nucleophiles such as potassium thiocyanate (B1210189) (KSCN), sodium azide (B81097) (NaN3), and potassium thioacetate (B1230152) (KSCOCH3) have been successfully used to introduce sulfur- and nitrogen-containing functional groups at the C8 position (which is analogous to the C6 position in codeine in terms of being an allylic alcohol). researchgate.net These reactions typically require polar aprotic solvents like DMF and elevated temperatures. researchgate.net

Nucleophilic substitution reactions at the C6 position of codeine derivatives, such as those starting from the tosylate, generally proceed through an S_N2 mechanism. nih.gov A key characteristic of the S_N2 reaction is the inversion of configuration at the stereocenter being attacked. In the case of codeine, which has the (6R)-configuration, the nucleophile attacks the C6 carbon from the side opposite to the leaving tosylate group. This results in the formation of a product with the opposite, or (6S)-configuration. This stereochemical outcome is crucial for the synthesis of specific stereoisomers of codeine derivatives. For example, the reaction of codeine derivatives with halides has been shown to proceed with an inversion of configuration at the C6 position. nih.gov

The codeine molecule possesses several potential sites for reaction, including the C3-methoxyl group, the tertiary amine at position 17, and the double bond between C7 and C8. However, the transformation of the C6-hydroxyl group into a p-toluenesulfonate ester imparts a high degree of regioselectivity to subsequent nucleophilic substitution reactions. The tosylate is a significantly better leaving group than the methoxy (B1213986) group or a hypothetical protonated amine. Therefore, under typical nucleophilic substitution conditions, the reaction occurs almost exclusively at the C6 position. The other potentially reactive sites on the codeine skeleton remain largely unaffected, highlighting the strategic utility of tosylation for directing chemical modifications to a specific location within the molecule.

Displacement of the Tosylate Leaving Group by Diverse Nucleophiles

Reduction Reactions

Reduction reactions of this compound are pivotal for the deoxygenation of the molecule, leading to the formation of hydrocarbon derivatives. These transformations are often achieved using powerful hydride reducing agents.

Deoxygenation via Tosylate Reduction to Hydrocarbons

The tosylate group at the C-6 position of the codeine framework is a good leaving group, facilitating its removal through reduction. This deoxygenation process effectively converts the C-6 hydroxyl group (after tosylation) into a hydrogen atom, yielding a hydrocarbon at that position. The reduction of alkyl sulfonates, such as tosylates, to their corresponding hydrocarbons can be accomplished using various reducing systems. organic-chemistry.org One such system involves the use of copper(II) chloride dihydrate, lithium sand, and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) in tetrahydrofuran (B95107) at room temperature. organic-chemistry.org

Efficacy of Specific Hydride Reducing Agents (e.g., Lithium Triethylborohydride)

Lithium triethylborohydride (LiBHEt3), often referred to as "Super-Hydride®," is an exceptionally potent and selective reducing agent. organic-chemistry.orgepa.gov It is more powerful than lithium aluminum hydride and is capable of reducing a wide array of functional groups. organic-chemistry.org In the context of tosylates, lithium triethylborohydride has been shown to reduce cyclohexyl tosylate to a mixture of cyclohexane (B81311) (80%) and cyclohexene (B86901) (20%). epa.gov This demonstrates its capability to cleave the C-O bond of the tosylate and replace it with a C-H bond, achieving deoxygenation. While specific studies on the direct reduction of codeine p-toluenesulfonate with lithium triethylborohydride are not extensively detailed in the provided context, the known reactivity of this reagent with other tosylates suggests its potential efficacy in this transformation. epa.gov

Elimination Reactions to Form Unsaturated Derivatives

The tosylate group in this compound can be eliminated to introduce a double bond into the morphinan (B1239233) framework. This reaction is a crucial step in the synthesis of unsaturated derivatives. For instance, treatment of codeine tosylate with various nucleophiles and bases can lead to elimination products. researchgate.net The specific conditions, such as the choice of solvent and base, can influence the yield and regioselectivity of the elimination reaction.

Rearrangement Reactions Involving the Tosylate Moiety

Derivatization Strategies and Functional Group Interconversions

The reactivity of the tosylate group makes codeine p-toluenesulfonate a versatile intermediate for introducing a variety of functional groups onto the morphinan framework.

Introduction of Azido (B1232118) and Amino functionalities on Morphinan Frameworks

The tosylate at the C-6 position is susceptible to nucleophilic substitution by an azide ion (N3-), typically from sodium azide. This reaction proceeds with an inversion of configuration at the C-6 position. The resulting 6-azido derivative can then be reduced to the corresponding 6-amino compound. This two-step process provides a pathway to introduce nitrogen-containing functionalities, which can be further modified to create a diverse library of codeine analogs. mdpi.com The introduction of azido groups is a common strategy in medicinal chemistry to synthesize novel compounds for biological evaluation. nih.govnih.gov

Synthesis of Other Ester Derivatives from Codeine (e.g., Sulfate (B86663) Esters)

The p-toluenesulfonate (tosylate) ester of codeine is a versatile intermediate in the synthesis of various codeine derivatives. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functionalities onto the codeine scaffold. While direct conversion of codeine p-toluenesulfonate to a sulfate ester is not a commonly cited pathway, the synthesis of codeine sulfate esters from codeine itself has been documented. This transformation highlights a key class of ester derivatives of codeine.

The primary method for the synthesis of codeine-6-sulfate involves the direct sulfation of the C-6 hydroxyl group of codeine. This is typically achieved using a sulfur trioxide-pyridine complex in pyridine (B92270). researchgate.net This reagent provides a controlled source of sulfur trioxide for the esterification of the alcohol.

The reaction proceeds as follows:

Codeine + SO₃-Pyridine Complex → Codeine-6-Sulfate

This direct approach is generally efficient for producing the desired sulfate ester. researchgate.net The use of the pyridine complex helps to moderate the reactivity of sulfur trioxide, preventing unwanted side reactions.

Below is a data table summarizing the key components of this synthesis:

| Reactant/Reagent | Role | Reference |

| Codeine | Starting Material | researchgate.net |

| Sulfur Trioxide-Pyridine Complex | Sulfating Agent | researchgate.net |

| Pyridine | Solvent | researchgate.net |

Table 1: Key Components in the Synthesis of Codeine-6-Sulfate

The resulting codeine sulfate ester is a distinct compound from the more common codeine sulfate salt, which is formed by the reaction of codeine with sulfuric acid and involves the protonation of the basic nitrogen atom. sigmaaldrich.com In the sulfate ester, the sulfate group is covalently bonded to the oxygen atom at the 6-position of the codeine molecule.

While the direct synthesis from codeine is the established method for obtaining codeine sulfate esters, the high reactivity of codeine p-toluenesulfonate towards nucleophiles suggests that, in principle, a reaction with a sulfate source could be envisioned. However, the literature predominantly supports the direct sulfation of the free hydroxyl group. researchgate.netresearchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the intricate structure of organic molecules. Through the analysis of one- and two-dimensional spectra, the precise arrangement of atoms and their connectivity within the codeine p-toluenesulfonate ester molecule can be established.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecule. The spectrum of this compound is expected to exhibit characteristic signals corresponding to both the codeine framework and the attached p-toluenesulfonate (tosyl) group.

The protons of the codeine moiety would show signals in their typical regions, though some will be shifted due to the influence of the tosyl group. For instance, the proton at the C-6 position, where the esterification occurs, would experience a significant downfield shift compared to its position in the parent codeine molecule, a direct consequence of the electron-withdrawing nature of the sulfonate ester. The aromatic protons of the A-ring (H-1, H-2) and the olefinic protons (H-7, H-8) would also be present. nih.gov The N-methyl group would appear as a sharp singlet, and the O-methyl group at C-3 would also produce a distinct singlet.

The p-toluenesulfonate group introduces its own set of signals: a pair of doublets in the aromatic region corresponding to the AA'BB' spin system of the p-substituted benzene (B151609) ring, and a singlet in the aliphatic region for the methyl group protons on the tosyl ring. chemicalbook.comnih.gov

The stereochemistry of the molecule can be inferred from the coupling constants (J-values) between adjacent protons, which are dependent on the dihedral angle between them. For example, the coupling patterns of the protons in the cyclohexene (B86901) ring (C-6, C-7, C-8, C-14) are crucial for confirming the established stereochemistry of the codeine core.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-1, H-2 | ~6.6-6.8 | d, d | Aromatic protons of the codeine A-ring |

| H-5 | ~4.9 | d | |

| H-6 | Shifted downfield from ~4.2 (in codeine) | m | Significant shift due to esterification |

| H-7 | ~5.6 | m | Olefinic proton |

| H-8 | ~5.2 | m | Olefinic proton |

| N-CH₃ | ~2.4 | s | N-methyl group |

| O-CH₃ (C-3) | ~3.8 | s | Methoxy (B1213986) group |

| H-2', H-6' (Tosyl) | ~7.8 | d | Aromatic protons of the tosyl group |

| H-3', H-5' (Tosyl) | ~7.3 | d | Aromatic protons of the tosyl group |

| CH₃ (Tosyl) | ~2.4 | s | Methyl group of the tosyl moiety |

Note: Predicted values are based on known data for codeine and p-toluenesulfonate esters. Actual experimental values may vary.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum would confirm the presence of all 25 carbon atoms (18 from the codeine skeleton and 7 from the tosyl group).

Similar to the ¹H NMR, the C-6 carbon of the codeine moiety would be significantly shifted downfield upon esterification. The carbon signals for the p-toluenesulfonate group would appear at their characteristic chemical shifts, including the four distinct aromatic carbons and the methyl carbon. chemicalbook.comchemicalbook.com Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further aiding in the complete assignment of the carbon skeleton. uvic.ca

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-3 | ~147 | Methoxy-substituted aromatic carbon |

| C-6 | Shifted downfield from ~66 (in codeine) | Carbon bearing the sulfonate ester |

| C-7 | ~130 | Olefinic carbon |

| C-8 | ~127 | Olefinic carbon |

| C-11, C-12 | ~142, ~145 | Aromatic quaternary carbons |

| N-CH₃ | ~43 | N-methyl carbon |

| O-CH₃ (C-3) | ~56 | Methoxy carbon |

| C-1' (Tosyl) | ~134 | Quaternary carbon attached to sulfur |

| C-2', C-6' (Tosyl) | ~128 | Aromatic carbons ortho to SO₂R |

| C-3', C-5' (Tosyl) | ~130 | Aromatic carbons meta to SO₂R |

| C-4' (Tosyl) | ~145 | Quaternary carbon attached to methyl |

| CH₃ (Tosyl) | ~21 | Methyl carbon of the tosyl group |

Note: Predicted values are based on known data for codeine and p-toluenesulfonate esters. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It would be used to trace the connectivity of protons within the codeine skeleton, for example, confirming the coupling between H-5, H-6, H-7, H-8, and H-14. It would also show the correlation between the ortho- and meta-protons on the tosyl ring. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J_CH). It allows for the definitive assignment of carbon signals based on the previously assigned proton signals. For instance, the proton signal for the N-methyl group would correlate with the N-CH₃ carbon signal. uvic.cascience.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). It is crucial for connecting different fragments of the molecule and identifying quaternary carbons. A key correlation expected in the HMBC spectrum of this compound would be a cross-peak between the H-6 proton of the codeine moiety and the C-1' quaternary carbon of the tosyl group, providing unequivocal evidence of the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for confirming the stereochemistry of the molecule, such as the spatial relationship between the N-methyl group and other protons in the core structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is employed to determine the molecular weight and elemental formula of the compound.

HRMS provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₂₅H₂₇NO₆S), the calculated exact mass would be compared to the experimentally measured value to confirm its elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like codeine and its derivatives without causing significant fragmentation. nih.goviu.edu In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets that yield protonated molecules [M+H]⁺.

For this compound, ESI-MS in positive ion mode would be expected to produce a prominent ion corresponding to the protonated molecule [C₂₅H₂₇NO₆S + H]⁺. The high-resolution measurement of this ion's m/z value would serve to confirm the molecular formula. Tandem mass spectrometry (MS/MS) experiments could also be performed to induce fragmentation, providing further structural information by analyzing the resulting fragment ions. nih.gov This technique is valuable for identifying potential genotoxic impurities like p-toluenesulfonate esters in pharmaceutical substances. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. While specific MS/MS data for this compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of the codeine alkaloid core and the p-toluenesulfonate (tosylate) group.

The electrospray ionization (ESI) mass spectra of codeine and related alkaloids have been extensively studied. nih.gov Cleavage of the piperidine (B6355638) ring is a characteristic fragmentation route for many of these compounds. nih.gov In the case of this compound, the initial fragmentation would likely involve the loss of the p-toluenesulfonate group or fragmentation within the codeine skeleton.

Predicted Fragmentation Pathways:

Loss of the Tosylate Group: A primary fragmentation pathway would be the cleavage of the ester bond, leading to the formation of a codeine cation and a p-toluenesulfonate anion.

Piperidine Ring Cleavage: Following the initial ionization, the codeine moiety is expected to undergo characteristic fragmentation, including the cleavage of the piperidine ring. nih.gov

Retro-Diels-Alder (RDA) Reaction: The B-ring of the protonated molecule may undergo a retro-Diels-Alder fragmentation, a characteristic pathway for certain bisbenzyltetrahydroisoquinoline alkaloids. nih.gov

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |

| [M - OTs]⁺ | 298.15 | Loss of the p-toluenesulfonate group from the molecular ion. |

| [M - C₇H₇SO₃]⁺ | 298.15 | Loss of the p-toluenesulfonate group from the molecular ion. |

| Characteristic Codeine Fragments | Various | Further fragmentation of the codeine cation. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of codeine and its derivatives, a derivatization step is often necessary to increase their volatility and improve chromatographic performance. nih.govoup.comoup.comnyc.govnih.gov Common derivatizing agents include silylating reagents (like MTBSTFA) and acid anhydrides (like acetic or propionic anhydride). nih.govoup.comnyc.govnih.gov

While direct GC-MS analysis of underivatized this compound would likely result in thermal decomposition, analysis of its derivatized form or its thermal degradation products could provide valuable structural information. The mass spectrum of derivatized codeine typically shows a prominent molecular ion and characteristic fragment ions resulting from the loss of substituents and cleavage of the morphinan (B1239233) core. oup.com

Table of GC-MS Data for Derivatized Codeine:

| Derivative | Key Fragment Ions (m/z) | Reference |

| Acetyl | 341 (M+), 282, 229, 162 | researchgate.net |

| Propionyl | 369 (M+), 282, 243, 162 | researchgate.net |

| TMS | 371 (M+), 234, 196, 178 | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to both the codeine and the p-toluenesulfonate moieties.

The IR spectrum of codeine itself shows characteristic bands for the hydroxyl group, the ether linkage, the aromatic ring, and the tertiary amine. unodc.orgnist.gov The p-toluenesulfonate group introduces strong absorption bands associated with the S=O and S-O stretching vibrations. researchgate.net

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 3000-2850 | Stretching |

| C=C (Aromatic) | 1600-1475 | Stretching |

| S=O (Sulfonate) | 1375-1350 and 1195-1175 | Asymmetric and Symmetric Stretching |

| C-O-C (Ether) | 1280-1230 | Asymmetric Stretching |

| S-O-C (Sulfonate Ester) | 1000-960 | Stretching |

| Aromatic C-H | 850-810 | Out-of-plane Bending (p-disubstituted) |

Linear-Dichroic Infrared (IR-LD) Spectroscopy for Oriented Samples

Linear-dichroic infrared (IR-LD) spectroscopy provides information about the orientation of functional groups within a molecule. This technique has been applied to the structural elucidation of alkaloids. researchgate.net For this compound, IR-LD spectroscopy could be used to determine the orientation of the p-toluenesulfonate group relative to the codeine skeleton in an oriented sample, such as a stretched polymer film or a liquid crystal suspension.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the aromatic rings present in both the codeine and the p-toluenesulfonate moieties.

UV-Vis Absorption Data for Codeine:

| Solvent | λmax (nm) | Reference |

| 0.1 M NaOH | 284 | mdpi.com |

| Not specified | 286 (solid state) | researchgate.net |

| Not specified | 224-248 and 284-286 | nih.gov |

X-ray Crystallography for Solid-State Absolute and Relative Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute and relative stereochemistry. While a specific crystal structure for this compound is not publicly available, the structures of codeine, its salts, and various tosylate compounds have been reported. researchgate.netpreprints.orgnih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, which separates components of a mixture for individual analysis, is the principal approach for assessing codeine p-toluenesulfonate. Both gas and liquid chromatography are utilized, each with specific advantages depending on the target analyte's properties, such as volatility and thermal stability.

Gas chromatography is a powerful technique for separating and analyzing volatile or semi-volatile compounds. For opiate analysis, derivatization is often required to increase volatility and improve chromatographic peak shape. mdpi.comnih.gov

Gas Chromatography with a Flame Ionization Detector (GC-FID) serves as a robust method for quantitative analysis. While GC-FID provides good precision, it identifies compounds based on their retention time, which can be less specific than mass spectrometry. There is good quantitative agreement between GC-FID and GC-MS for the analysis of codeine and its metabolites. capes.gov.br However, when analyzing for trace-level sulfonate ester impurities, GC-FID may lack the required sensitivity and specificity compared to a mass spectrometric detector. expec-tech.comnih.gov

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a definitive method for the analysis of codeine and related compounds, providing high sensitivity and structural identification. mdpi.com It is particularly effective for detecting and quantifying trace-level p-toluenesulfonate ester impurities, which are a class of potential genotoxic impurities (PGIs). expec-tech.comresearchgate.net These impurities can form from the reaction of sulfonic acids with alcohol solvents used during the synthesis of the active pharmaceutical ingredient (API). asianjpr.com

GC-MS methods, especially those using a triple quadrupole (MS/MS) detector, offer high selectivity and accuracy, making them suitable for complex drug matrices. expec-tech.com For the analysis of codeine itself, a derivatization step is typically employed to convert the polar hydroxyl group into a more volatile silyl (B83357) or propionyl ester, ensuring good chromatographic performance. nih.govresearchgate.net

The table below outlines typical performance characteristics for the analysis of p-toluenesulfonate ester impurities by GC-MS/MS, demonstrating the method's high sensitivity. expec-tech.com

| Compound | Linearity (r) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) |

|---|---|---|---|

| Methyl p-toluenesulfonate | >0.995 | 0.8 | 2.7 |

| Ethyl p-toluenesulfonate | >0.995 | 0.4 | 1.3 |

| Isopropyl p-toluenesulfonate | >0.995 | 0.5 | 1.7 |

Static Headspace GC-MS is a preferred technique for the analysis of volatile organic compounds (VOCs) and residual solvents in pharmaceutical products. thermofisher.commdpi.com This method is not used for the direct analysis of the non-volatile codeine p-toluenesulfonate but is critical for ensuring the purity of the drug substance by quantifying volatile impurities left over from the manufacturing process. thermofisher.com

In this technique, the sample is sealed in a vial and heated, allowing volatile compounds to partition into the gas phase (headspace) above the sample. thermofisher.com A portion of this gas is then injected into the GC-MS system. This process avoids injecting the non-volatile drug matrix, which protects the instrument and simplifies the chromatogram. thermofisher.commdpi.com Common residual solvents that can be monitored include those used in the synthesis, such as toluene, methanol, and ethanol.

| Volatile Component Class | Examples | Analytical Purpose |

|---|---|---|

| Alcohols | Methanol, Ethanol, Isopropanol | Monitoring residual solvents from synthesis and purification. |

| Aromatic Hydrocarbons | Toluene | Quantifying residual synthesis reagents or solvents. |

| Esters | Ethyl Acetate | Detecting residual extraction solvents. |

Liquid chromatography is highly suitable for compounds that are non-volatile or thermally labile, such as codeine and its salts. It typically does not require the complex derivatization steps needed for GC analysis. mdpi.com

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used method for the routine analysis and quality control of pharmaceutical formulations containing codeine. nih.gov The codeine molecule contains a chromophore that absorbs UV light, allowing for its detection and quantification. nih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase is used with a polar mobile phase. The method can be optimized to separate the main compound from degradation products and impurities. jocpr.com HPLC-UV can be used to quantify not only the codeine moiety but also the p-toluenesulfonate counter-ion or related impurities like p-toluenesulfonic acid. jocpr.comtaylorfrancis.com

The following table details typical chromatographic conditions for the analysis of codeine and related substances using HPLC-UV.

| Parameter | Condition for Codeine Analysis rjptonline.org | Condition for Tosylate Impurity Analysis jocpr.com |

|---|---|---|

| Column | Shim-pack clc-C8 (25 cm x 4.6 mm, 5 µm) | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphoric acid solution (pH 2.8) (35:65 v/v) | Gradient of 0.2% Ortho-phosphoric acid and Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.5 mL/min |

| Detection Wavelength | 212 nm | 220 nm |

| Analysis Time | < 8 min | 15 min |

Liquid Chromatography (LC)

LC-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced form, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful and widely used techniques for the analysis of sulfonate esters in pharmaceutical substances. nih.govthermofisher.com These methods offer high sensitivity and selectivity, which are essential for detecting trace levels of impurities like codeine p-toluenesulfonate ester. thermofisher.comnih.gov

LC-MS/MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov The process involves introducing a sample into the LC system, where the individual components are separated. The separated components then enter the mass spectrometer to be ionized and detected. For sulfonate esters, which can be challenging to analyze, specific ionization techniques and instrument settings are employed to ensure accurate quantification. nih.govmedchemexpress.com

A key aspect of analyzing sulfonate esters with LC-MS/MS is the choice of ionization source. Atmospheric pressure chemical ionization (APCI) has been shown to be a superior technique for the rapid and sensitive determination of these compounds compared to electrospray ionization (ESI). medchemexpress.com In APCI negative ion mode, sulfonate esters typically show stable precursor ions corresponding to the loss of the alkyl group ([M-alkyl]⁻), which allows for reliable detection. medchemexpress.com In contrast, ESI can lead to the formation of various adduct ions (e.g., [M+NH₄]⁺ and [M+Na]⁺), which can result in poor sensitivity and reproducibility. medchemexpress.com

The use of Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode in LC-MS/MS significantly enhances the selectivity and sensitivity of the analysis. nih.govnih.govmedchemexpress.com This approach involves monitoring a specific precursor-to-product ion transition, which is unique to the target analyte, thereby minimizing interference from the sample matrix. nih.gov For p-toluenesulfonate esters, this technique allows for the development of methods with very low limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a developed LC-APCI-MS/MS method demonstrated an LOD of not greater than 1 ng/mL for p-toluenesulfonate esters. nih.gov

| Parameter | LC-APCI-MS/MS Method for p-Toluenesulfonates nih.gov |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) |

| Polarity | Negative Ion Mode |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Detection (LOD) | ≤ 1 ng/mL |

| Limit of Quantitation (LOQ) | ≤ 10 ng/mL |

| Recovery | 90.4%–105.2% (at 10 ng/mL) |

| RSD | ≤ 7.1% (at 10 ng/mL) |

Direct Analysis Techniques

Direct analysis techniques offer a streamlined approach by minimizing or eliminating sample preparation steps, leading to faster analysis times.

Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry (AP/TD-EESI-MS) for Sulfonate Esters

A novel, direct ambient ionization method utilizing Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry (AP/TD-EESI-MS) has been developed for the detection of sulfonate ester genotoxic impurities. nih.gov This technique is particularly suited for analyzing solid samples directly. nih.gov

In this method, a custom-made thermal desorption probe is used to rapidly heat the solid sample (e.g., a pharmaceutical matrix), causing the analyte (such as a p-toluenesulfonate ester) to desorb and vaporize. nih.gov The vaporized analyte is then carried into an extractive electrospray ionization (EESI) source. In the EESI source, the analyte molecules are ionized by interacting with charged droplets from an electrospray plume. The resulting ions are then guided into the mass spectrometer for detection. nih.gov For the analysis of methyl p-toluenesulfonate, using a sodium acetate-doped solvent to generate the [MTS+Na]⁺ adduct ion provided a significant enhancement in sensitivity compared to the protonated molecule [M+H]⁺. nih.gov

Advantages of Rapid, Direct Detection for Labile Esters

The primary advantage of direct analysis techniques like AP/TD-EESI-MS is the significant reduction in analysis time. nih.gov Traditional methods often require lengthy sample preparation steps such as dissolution, extraction, and derivatization. nih.govacs.org By analyzing the sample in its solid state, AP/TD-EESI-MS provides a much faster turnaround, with cycle times as short as 6 minutes. nih.gov

This rapid detection is especially beneficial for labile compounds like certain sulfonate esters, which may be prone to degradation during extensive sample handling and chromatographic separation. Direct analysis minimizes the potential for such degradation, leading to more accurate quantification of the impurity. The high sensitivity of these methods ensures that detection limits are well below the Threshold of Toxicological Concern (TTC) established by regulatory agencies. nih.gov For example, the detection limit for methyl p-toluenesulfonate using AP/TD-EESI-MS was found to be more than an order of magnitude below the 1.5 μg/g TTC. nih.gov

Method Development and Validation for Trace Level Determination of Sulfonate Esters

The development and validation of analytical methods are critical to ensure the reliable determination of trace levels of sulfonate esters. nih.gov Regulatory guidelines necessitate that these methods are specific, linear, accurate, precise, and robust. nih.govpnrjournal.com

Method development often begins with selecting the appropriate analytical technique. While GC-MS is widely used, LC-MS/MS is often preferred for its applicability to a broader range of compounds without the need for derivatization. nih.govacs.orgnih.gov A key challenge is achieving the required low detection limits, often in the parts-per-million (ppm) range relative to the active pharmaceutical ingredient (API). japsonline.comresearchgate.net

A novel approach for quantifying reactive and unstable sulfonate esters involves intentional hydrolysis of the ester to its corresponding stable sulfonate anion and alcohol. acs.org The stable sulfonate anion is then quantified by a validated LC-MS method. This strategy cleverly turns the instability of the analyte into an advantage for reliable analysis. acs.org

Validation of the developed method involves several key parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. pnrjournal.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For sulfonate esters, linearity is often established over a range from the limit of quantitation (LOQ) to well above the specification limit. nih.govpnrjournal.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity is spiked into the sample matrix. Recoveries for sulfonate esters are typically expected to be within 80-120%. nih.govpnrjournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govpnrjournal.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For genotoxic impurities, the LOQ must be sufficiently low, often at or below the control threshold. nih.govjapsonline.com For example, one LC-MS method for a p-toluenesulfonate anion reported an LOQ as low as 1 ppm, assuming an API sample concentration of 2 mg/mL. acs.org

The following table summarizes validation parameters from a developed method for trace level determination of sulfonate esters.

| Validation Parameter | Performance Criteria/Results | Source |

| Specificity | No interference from API or other impurities. | pnrjournal.com |

| Linearity (Correlation Coefficient, r) | ≥ 0.999 | nih.govnih.gov |

| Accuracy (% Recovery) | 90% - 110% | nih.gov |

| Precision (% RSD) | < 15% at LOQ | nih.govjapsonline.com |

| Limit of Quantitation (LOQ) | 0.10 - 2.25 ppm | nih.govjapsonline.com |

Successful method development and validation provide confidence that potentially genotoxic impurities like this compound can be effectively monitored and controlled in pharmaceutical products. acs.orgacs.org

Theoretical and Computational Studies

Molecular Modeling and Conformational Analysis of Codeine p-Toluenesulfonate Ester

Molecular modeling of this compound is fundamental to understanding its three-dimensional structure and the spatial arrangement of its atoms. The molecule consists of the rigid, polycyclic codeine backbone and the flexible p-toluenesulfonate (tosylate) group attached at the C6 position. Conformational analysis focuses on identifying the most stable arrangements (conformers) of this tosylate group relative to the codeine scaffold.

The primary methods for this analysis are molecular mechanics (MM) and quantum mechanics (QM). MM methods, using force fields like MMFF94 or AMBER, are computationally less expensive and are suitable for scanning the potential energy surface to identify a broad range of possible conformers. The most stable conformers from this initial scan are then typically subjected to more accurate geometry optimization using QM methods, such as Density Functional Theory (DFT).

Key areas of investigation in the conformational analysis of this compound include:

Torsional Angles: The dihedral angles involving the C6-O-S-C bonds are critical in defining the orientation of the tosylate group. Computational models can calculate the energy associated with the rotation around these bonds to find the lowest energy states.

Intramolecular Interactions: Analysis of non-covalent interactions, such as hydrogen bonds or van der Waals forces, between the tosylate group and the rest of the codeine structure helps to explain the stability of certain conformations.

Solvent Effects: The conformation of the molecule can be influenced by the solvent. Computational models can simulate this by using implicit solvent models (like the Polarizable Continuum Model) or by explicitly including solvent molecules in the calculation.

Table 1: Example of Calculated Relative Energies for Key Conformers of this compound

| Conformer | Dihedral Angle (C5-C6-O-S) | Relative Energy (kcal/mol) | Population (%) |

| 1 | -65.8° | 0.00 | 75.2 |

| 2 | 178.5° | 1.25 | 14.5 |

| 3 | 55.2° | 1.89 | 10.3 |

| Note: Data are illustrative and represent typical outputs from a DFT/B3LYP/6-31G(d) calculation in a simulated solvent. |

Quantum Chemical Calculations for Electronic Structure and Vibrational Properties

Quantum chemical calculations, particularly those using DFT, provide a detailed picture of the electronic structure and vibrational modes of this compound. researchgate.netbiu.ac.il Functionals like B3LYP combined with basis sets such as 6-31+G(d,p) are commonly employed for accurate predictions. researchgate.net

Electronic Structure Analysis:

Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. For codeine p-toluenesulfonate, the HOMO is expected to be located primarily on the electron-rich aromatic ring of the codeine moiety, while the LUMO may have significant contributions from the sulfonate group.

Electron Density and Electrostatic Potential: Mapping the electron density surface helps to visualize the molecule's size and shape. The Molecular Electrostatic Potential (MEP) map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The oxygen atoms of the sulfonate group are expected to be highly electronegative, representing sites susceptible to electrophilic attack.

Vibrational Properties: Theoretical frequency calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The analysis allows for the assignment of specific vibrational modes to the observed spectral peaks. For instance, strong bands are predicted for the symmetric and antisymmetric stretching of the SO₃ group. researchgate.net

Table 2: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| ν(C-H) aromatic | 3050-3100 | Stretching of C-H bonds on aromatic rings |

| ν(C-H) aliphatic | 2850-2980 | Stretching of C-H bonds in the codeine skeleton |

| νas(SO₂) | ~1350 | Antisymmetric stretching of the S=O bonds |

| νs(SO₂) | ~1175 | Symmetric stretching of the S=O bonds |

| ν(C-O) ether | ~1090 | Stretching of the ether linkage in the codeine ring |

| ν(S-O-C) | ~950 | Stretching of the ester linkage |

| Note: Frequencies are representative values derived from DFT calculations. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the reaction pathways for the synthesis and subsequent reactions of this compound. A key reaction is its formation, typically via the reaction of codeine with p-toluenesulfonyl chloride in the presence of a base.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The transition state is the highest energy point on the reaction coordinate, and its structure provides insight into the geometry of the reacting molecules at the moment of bond formation/breaking. Locating and characterizing the transition state (e.g., by confirming it has a single imaginary frequency) is a primary goal of these studies. This allows for the calculation of the activation energy, which is a key determinant of the reaction rate.

For codeine p-toluenesulfonate, a significant reaction of interest is nucleophilic substitution, where the tosylate group acts as an excellent leaving group. Computational studies can model the substitution at the C6 position by various nucleophiles, determining whether the mechanism is likely to be Sₙ1 or Sₙ2 and predicting the stereochemical outcome.

Prediction of Spectroscopic Properties through Theoretical Calculations

Beyond vibrational spectroscopy, computational methods can predict other key spectroscopic data, which is invaluable for structure confirmation. rsc.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov These predictions, when compared to experimental spectra, can help assign signals, especially in complex regions of the spectrum. Calculations would predict distinct signals for the methyl protons on the tosyl group and the protons on the codeine skeleton. nih.gov

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. biu.ac.il The calculations can determine the wavelength of maximum absorption (λ_max) and the oscillator strength, which relates to the intensity of the absorption. The spectrum of codeine p-toluenesulfonate is expected to be a composite of the transitions from the codeine chromophore and the p-toluenesulfonate chromophore.

Table 3: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (Tosyl-CH₃) | 21.5 | 21.7 |

| C6 (Codeine) | 78.2 | 79.5 |

| C (Tosyl-quat) | 145.0 | 144.8 |

| C (Tosyl-SO₃) | 134.1 | 134.4 |

| Note: Data are illustrative. Predicted shifts are typically calculated relative to a standard (e.g., TMS) and may require scaling. |

In Silico Studies of Structure-Reactivity Relationships

In silico studies aim to build quantitative structure-reactivity relationships (QSRR) by correlating computed molecular descriptors with observed chemical reactivity. For this compound, a key aspect is the reactivity of the tosylate as a leaving group.

Computational descriptors can be used to quantify this reactivity:

Bond Dissociation Energy (BDE): Calculating the energy required to break the C6-O bond can provide a quantitative measure of the leaving group's ability.

Partial Atomic Charges: The charge on the C6 carbon, calculated using methods like Natural Bond Orbital (NBO) analysis, can indicate its susceptibility to nucleophilic attack. A more positive charge suggests higher reactivity.

Frontier Orbital Analysis: The energy and shape of the LUMO can indicate the most likely site for a nucleophile to attack. For a substitution reaction, the LUMO is expected to have a large lobe on the C6 carbon atom.

These computational models allow for the systematic modification of the structure (e.g., changing substituents on the tosyl group) to predict how these changes would affect the reactivity of the ester, facilitating the design of molecules with tailored properties.

Role As a Synthetic Intermediate in Morphinan Alkaloid Synthesis

Precursor to Structurally Modified Codeine and Morphine Derivatives

The conversion of codeine to its p-toluenesulfonate ester provides a versatile starting point for creating a wide array of modified codeine and morphine derivatives. The high reactivity of the C6-tosylate allows for its displacement by a broad spectrum of nucleophiles, which in turn permits the formation of new carbon-carbon and carbon-heteroatom bonds, significantly diversifying the range of accessible structures.

A significant application of codeine p-toluenesulfonate is in the synthesis of unsaturated morphinans, particularly those featuring a double bond between the C6 and C7 positions (Δ6,7-alkenes). This transformation is typically achieved by treating codeine tosylate with a suitable base, which induces an E2 elimination reaction. In this process, the tosylate group at C6 and a proton from the C7 position are removed, resulting in the formation of a C6-C7 double bond. This creation of an unsaturated system is a foundational step in the semisynthesis of various other opioid compounds.

Application in Total Synthesis and Semisynthesis of Complex Opioids

Codeine p-toluenesulfonate is an invaluable tool in both the total and semisynthesis of intricate opioid molecules. Its utility is derived from its capacity to facilitate crucial bond-forming reactions and structural rearrangements that are central to the construction of more complex opioid architectures.

While codeine itself already contains the fundamental morphinan (B1239233) skeleton, its tosylated derivative is strategically employed in semisynthetic pathways to produce more elaborate opioids. In the realm of total synthesis, where the morphinan core is constructed from simpler starting materials, intermediates bearing similar functionalities—specifically, a good leaving group at the C6 position—are essential for late-stage functionalization. The well-understood reactivity of codeine tosylate provides a reliable model that informs the strategic design of these de novo synthetic routes.

The precise three-dimensional arrangement of atoms, or stereochemistry, within the morphinan core is a critical determinant of its biological activity. The use of codeine p-toluenesulfonate enables a high degree of stereochemical control during synthesis. For instance, nucleophilic substitution reactions at the C6 position typically proceed via an SN2 mechanism, which results in an inversion of the stereochemistry at that center. This predictable stereochemical outcome is of immense value in multi-step syntheses, as it ensures the formation of the desired stereoisomer in the final complex opioid product.

Enabling Access to Novel Morphinan Analogues for Research Purposes

The versatile reactivity of codeine p-toluenesulfonate has been extensively leveraged to generate vast libraries of novel morphinan analogues for scientific investigation. By reacting codeine tosylate with a diverse array of nucleophiles, chemists can systematically introduce new functional groups at the C6 position. This approach has been instrumental in conducting structure-activity relationship (SAR) studies, which aim to elucidate the specific structural features required for opioid receptor binding and functional activity. The exploration of these novel analogues continues to contribute to a deeper understanding of opioid pharmacology and aids in the development of new chemical probes for research.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing codeine p-toluenesulfonate ester, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of codeine with p-toluenesulfonyl chloride under anhydrous conditions. Key steps include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of p-toluenesulfonyl chloride (1.2–1.5 equivalents) . Purification via recrystallization (e.g., using ethyl acetate/hexane mixtures) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water gradient) or NMR (monitoring for residual solvents and unreacted starting materials) .

Q. How should this compound be stored to ensure stability during experiments?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis and oxidative degradation. Pre-dry storage vials to avoid moisture ingress, which accelerates decomposition . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C): Assign peaks for the p-toluenesulfonate group (δ ~7.7 ppm for aromatic protons) and codeine’s tertiary amine.

- MS (ESI+) : Confirm molecular ion [M+H]⁺ (expected m/z ~506).

- FTIR : Identify ester carbonyl (C=O stretch ~1740 cm⁻¹) and sulfonate (S=O stretches ~1170–1370 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) may arise from stereochemical impurities or solvatomorphism. Strategies:

- Perform X-ray crystallography to confirm molecular packing and stereochemistry.

- Use 2D NMR (COSY, HSQC) to trace coupling patterns.

- Compare experimental data with computational models (DFT-based NMR chemical shift predictions) .

Q. What experimental design principles optimize reaction yields in large-scale synthesis?

- Methodological Answer : Apply factorial design (e.g., 2³ design) to evaluate variables:

- Factors : Temperature (20–40°C), catalyst loading (0.5–2.0 mol%), and reaction time (12–24 hr).

- Response : Yield (%) and purity (HPLC area %). Analyze interactions using ANOVA to identify significant factors. For reproducibility, maintain strict control over solvent dryness (Karl Fischer titration <50 ppm H₂O) .

Q. How do reaction mechanisms differ between this compound and structurally similar esters (e.g., glycine benzyl ester p-toluenesulfonate)?

- Methodological Answer : Mechanistic divergence arises from nucleophilicity and steric effects. Codeine’s tertiary amine may participate in intramolecular acid-base interactions, altering sulfonate activation. Investigate via:

- Kinetic studies : Monitor reaction progress (e.g., in situ IR for ester carbonyl formation).

- Isotopic labeling : Use deuterated p-toluenesulfonic acid to trace proton transfer pathways .

Q. What strategies mitigate impurity formation during this compound synthesis?

- Methodological Answer : Common impurities include hydrolyzed codeine and residual p-toluenesulfonic acid. Mitigation:

- In-line purification : Employ scavenger resins (e.g., polymer-bound dimethylamine) to trap excess sulfonyl chloride.

- Chromatographic profiling : Use UPLC-PDA/MS to detect and quantify impurities (>0.1% threshold) .

Data Integration & Reporting Guidelines

Q. How should researchers integrate contradictory data from multiple assays (e.g., bioactivity vs. stability) into a cohesive analysis?

- Methodological Answer : Apply multi-variable regression to correlate physicochemical properties (logP, pKa) with bioactivity/stability outcomes. Use principal component analysis (PCA) to visualize trade-offs. For peer review, transparently report conflicting data in supplementary materials with error margins .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow IUPAC guidelines for experimental reporting:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.